endo-BCN-NHS carbonate

Description

Propriétés

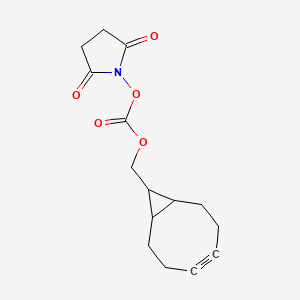

IUPAC Name |

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl (2,5-dioxopyrrolidin-1-yl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-13-7-8-14(18)16(13)21-15(19)20-9-12-10-5-3-1-2-4-6-11(10)12/h10-12H,3-9H2/t10-,11+,12? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTDJYHCSCYLQU-FOSCPWQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)ON3C(=O)CCC3=O)CCC#C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)ON3C(=O)CCC3=O)CCC#C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426827-79-3 |

Source

|

| Record name | rac-[(1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methyl 2,5-dioxopyrrolidin-1-yl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to endo-BCN-NHS Carbonate: A Versatile Tool for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endo-bicyclo[6.1.0]nonyne-N-hydroxysuccinimidyl carbonate (endo-BCN-NHS carbonate) has emerged as a pivotal heterobifunctional crosslinker in the field of bioconjugation and drug development. Its unique architecture, featuring a strained alkyne (BCN) for copper-free click chemistry and an N-hydroxysuccinimidyl (NHS) carbonate for amine conjugation, offers a robust and versatile platform for the precise engineering of complex biomolecular architectures. This guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its application in antibody-drug conjugation and hydrogel formation, and a summary of its key quantitative data.

Introduction

This compound is a chemical reagent that facilitates the covalent linkage of biomolecules.[1] It is particularly valuable in the development of targeted therapeutics, diagnostic probes, and advanced biomaterials.[2] The molecule's utility stems from its two distinct reactive moieties:

-

N-Hydroxysuccinimidyl (NHS) Carbonate: This functional group reacts efficiently with primary amines, such as the side chains of lysine (B10760008) residues in proteins, to form stable carbamate (B1207046) bonds.[3]

-

Endo-Bicyclo[6.1.0]nonyne (endo-BCN): A strained cyclooctyne (B158145) that readily participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry.[1] This reaction is highly specific and bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes. The endo isomer of BCN is noted to be slightly more reactive than the exo isomer.[4]

This dual functionality allows for a two-step conjugation strategy, providing precise control over the labeling and assembly of biomolecules.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties and typical specifications for this compound is provided in the table below. These values are compiled from various commercial suppliers and should be considered as representative.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₇NO₅ | [5] |

| Molecular Weight | 291.30 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Purity | ≥95% (typically >97% by NMR) | [2][5] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [] |

| Storage Conditions | -20°C, desiccated, protected from light | [2][8] |

Reaction Mechanisms and Kinetics

The utility of this compound lies in its two orthogonal reaction capabilities.

Amine Conjugation via NHS Carbonate

The NHS carbonate group reacts with primary amines (e.g., lysine residues on proteins) in a nucleophilic acyl substitution reaction. This reaction is typically carried out in a slightly basic buffer (pH 7.5-8.5) to ensure the amine is deprotonated and thus more nucleophilic. The reaction results in the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS).

Copper-Free Click Chemistry via endo-BCN

The endo-BCN moiety reacts with azide-functionalized molecules through a [3+2] cycloaddition, a type of strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and does not require a cytotoxic copper catalyst, making it ideal for applications in living systems. The second-order rate constant for the reaction of endo-BCN with benzyl (B1604629) azide (B81097) has been reported to be approximately 0.29 M⁻¹s⁻¹.[4]

Experimental Protocols

The following sections provide detailed methodologies for key applications of this compound.

Antibody Labeling for Antibody-Drug Conjugate (ADC) Development

This protocol describes the labeling of a monoclonal antibody (mAb) with this compound to introduce a bioorthogonal handle for subsequent drug conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of amine-containing stabilizers like glycine (B1666218) or Tris.

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate buffer (pH 8.5)

-

PD-10 desalting columns or equivalent size-exclusion chromatography system

-

Reaction tubes

-

Spectrophotometer

Protocol:

-

Antibody Preparation:

-

If necessary, buffer exchange the mAb into a conjugation-compatible buffer (e.g., 1X PBS, pH 7.4) to remove any interfering substances.

-

Adjust the mAb concentration to 2-5 mg/mL.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

-

Antibody Conjugation:

-

Add 1 M sodium bicarbonate buffer to the mAb solution to achieve a final concentration of 100 mM.

-

Add the desired molar excess of the this compound stock solution to the mAb solution. A typical starting point is a 10- to 20-fold molar excess of the reagent over the antibody.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.

-

-

Purification of the BCN-labeled Antibody:

-

Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography using a pre-equilibrated PD-10 desalting column.

-

Elute the labeled antibody with PBS.

-

-

Characterization:

-

Determine the concentration of the labeled antibody using a spectrophotometer at 280 nm.

-

The degree of labeling (DOL), i.e., the number of BCN molecules per antibody, can be determined using methods such as MALDI-TOF mass spectrometry or by reacting the BCN-labeled antibody with an azide-containing fluorescent probe and measuring the fluorescence.

-

Hydrogel Formation for 3D Cell Culture

This protocol outlines the formation of a hydrogel using this compound-modified polymers for the encapsulation and culture of cells.[6]

Materials:

-

Amine-functionalized polymer (e.g., elastin-like protein (ELP), polyethylene (B3416737) glycol (PEG)-amine)

-

Azide-functionalized crosslinker (e.g., diazide-PEG)

-

This compound

-

Anhydrous DMSO

-

Cell culture medium

-

Cells for encapsulation

Protocol:

-

Synthesis of BCN-functionalized Polymer:

-

Dissolve the amine-functionalized polymer in a suitable buffer (e.g., PBS, pH 8.0).

-

Prepare a stock solution of this compound in DMSO.

-

Add the this compound solution to the polymer solution with a 5- to 10-fold molar excess over the amine groups.

-

Allow the reaction to proceed for 4-6 hours at room temperature.

-

Purify the BCN-functionalized polymer by dialysis against deionized water, followed by lyophilization.

-

-

Hydrogel Formation:

-

Prepare a sterile, concentrated solution of the BCN-functionalized polymer in cell culture medium.

-

Prepare a sterile, concentrated solution of the azide-functionalized crosslinker in cell culture medium.

-

Resuspend the cells to be encapsulated in a small volume of the BCN-functionalized polymer solution.

-

Mix the cell-containing polymer solution with the crosslinker solution.

-

Quickly pipette the mixture into the desired culture vessel. Gelation should occur within minutes at 37°C.

-

-

Cell Culture:

-

After gelation, add cell culture medium to the hydrogel.

-

Culture the encapsulated cells under standard cell culture conditions. The hydrogel can support the in vitro culture of various cell types, including mesenchymal stem cells and endothelial cells.[6]

-

Visualizing Workflows and Pathways

Logical Workflow for Antibody-Drug Conjugation

Caption: Workflow for the two-step synthesis of an antibody-drug conjugate.

Experimental Workflow for Hydrogel Formation

Caption: Process for creating a cell-laden hydrogel for 3D cell culture.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and biomaterials science. Its dual reactivity enables the straightforward and efficient conjugation of biomolecules under mild conditions. The detailed protocols and conceptual workflows provided in this guide serve as a valuable resource for the successful implementation of this compound in a variety of research applications, from the construction of sophisticated antibody-drug conjugates to the fabrication of advanced 3D cell culture scaffolds. As the demand for precisely engineered biomolecular constructs continues to grow, the importance of reagents like this compound in advancing biomedical research is undeniable.

References

- 1. This compound - Taskcm [taskcm.com]

- 2. This compound | CAS: 1426827-79-3 | AxisPharm [axispharm.com]

- 3. This compound Copper-Free Click Chemistry Reagent - Creative Biolabs [creative-biolabs.com]

- 4. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. This compound, 1426827-79-3 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Mechanism and Application of endo-BCN-NHS Carbonate

For researchers, scientists, and professionals in drug development, the strategic modification of biomolecules is a cornerstone of innovation. Among the arsenal (B13267) of bioconjugation reagents, endo-BCN-NHS carbonate has emerged as a powerful tool for the precise and efficient labeling of proteins, antibodies, and other amine-containing molecules. This guide provides a detailed examination of its mechanism of action, experimental protocols, and the underlying chemical principles that govern its utility.

Core Mechanism of Action

The functionality of this compound is rooted in its heterobifunctional structure, which facilitates a two-step bioconjugation strategy. This involves an initial amine-reactive coupling followed by a highly selective bioorthogonal reaction.

1. Amine Conjugation via NHS Carbonate: The N-hydroxysuccinimidyl (NHS) carbonate moiety is highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues in proteins.[1][2] The reaction proceeds through a nucleophilic acyl substitution mechanism, where the deprotonated primary amine attacks the carbonyl carbon of the NHS carbonate. This results in the formation of a stable carbamate (B1207046) linkage and the release of N-hydroxysuccinimide as a byproduct.[1][3][4] This initial step effectively attaches the bicyclo[6.1.0]nonyne (BCN) group to the target biomolecule. The reaction is most efficient in a slightly alkaline pH range of 7.2 to 9, which ensures the primary amines are sufficiently deprotonated and thus nucleophilic.[1][4]

2. Bioorthogonal Ligation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The second part of the mechanism involves the endo-BCN group, a strained alkyne. This group is primed for a highly efficient and specific reaction with an azide-functionalized molecule in what is known as a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6][7] This is a type of "click chemistry" reaction that proceeds rapidly without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[6] The endo-isomer of BCN is particularly noted for its high reactivity in SPAAC reactions.[5] The result of this cycloaddition is a stable triazole linkage, covalently connecting the two molecules.[6]

In essence, this compound serves as a linker, first capturing an amine-containing biomolecule and then presenting a BCN handle for subsequent conjugation to an azide-modified partner. This two-stage process allows for the modular and specific assembly of complex bioconjugates.[8][9][10]

Quantitative Data Summary

While specific kinetic data for this compound can be system-dependent, the following table summarizes key quantitative parameters relevant to its constituent reactive groups.

| Parameter | Value | Conditions | Source |

| NHS Ester Reaction | |||

| Optimal pH range | 7.2 - 9.0 | Aqueous buffer | [1][4] |

| Recommended pH for labeling | 8.3 - 8.5 | 0.1 M Sodium bicarbonate or phosphate (B84403) buffer | [11] |

| Half-life of hydrolysis (general NHS ester) | 4 - 5 hours | pH 7.0, 0°C | [4] |

| SPAAC Reaction | |||

| Reaction type | Copper-free click chemistry | Aqueous or organic solvents | [6] |

| Reactivity of endo-BCN | High, more reactive isomer in SPAAC | Not specified | [5] |

| Stability of BCN and azide (B81097) | Long-term stable | Not specified | [6] |

Key Experimental Protocols

The following are detailed methodologies for the use of this compound in bioconjugation.

Protocol 1: Labeling of a Protein with this compound

This protocol outlines the steps for conjugating the BCN moiety to a protein via its primary amines.

Materials:

-

Protein solution (e.g., antibody at 1 mg/mL)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3][11]

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[11]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Spin desalting column for purification[6]

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to the desired concentration (e.g., 1 mg/mL).

-

Prepare Reagent Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).[3][11]

-

Reaction: Add a 20-30 fold molar excess of the this compound stock solution to the protein solution.[6] The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[6] For sensitive proteins, the incubation can be performed on ice for a longer duration (e.g., 4 hours to overnight).[11]

-

Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of approximately 50 mM to quench any unreacted NHS ester.[6] Incubate for an additional 15 minutes at room temperature.[6]

-

Purification: Remove excess, unreacted this compound and byproducts using a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS).[6]

-

Characterization and Storage: Determine the degree of labeling using methods such as mass spectrometry. The BCN-labeled protein can be stored at -20°C for several months.[6]

Protocol 2: SPAAC Reaction of a BCN-Labeled Protein with an Azide-Containing Molecule

This protocol describes the second stage of the conjugation, where the BCN-labeled protein is reacted with an azide-functionalized molecule.

Materials:

-

BCN-labeled protein (from Protocol 1)

-

Azide-containing molecule (e.g., azide-modified fluorescent dye, drug, or oligonucleotide)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Reactants: Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water).

-

Reaction: Mix the BCN-labeled protein and the azide-containing molecule in the Reaction Buffer. A slight molar excess (1.5 to 5-fold) of the azide-containing molecule is typically used.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, FPLC, or mass spectrometry).

-

Purification: Purify the final bioconjugate from excess azide-containing molecule and any side products using a suitable method such as size exclusion chromatography, affinity chromatography, or dialysis.

-

Characterization and Storage: Characterize the final conjugate to confirm successful ligation and determine the final concentration. Store the conjugate under appropriate conditions, typically at 4°C or -20°C.

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams illustrate the key chemical transformations and experimental workflows.

Caption: Reaction mechanism of this compound.

Caption: Experimental workflow for bioconjugation.

References

- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 2. This compound Copper-Free Click Chemistry Reagent - Creative Biolabs [creative-biolabs.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 6. broadpharm.com [broadpharm.com]

- 7. Protein enrichment by capture-release based on strain-promoted cycloaddition of azide with bicyclononyne (BCN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - Taskcm [taskcm.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-Depth Technical Guide to endo-BCN-NHS Carbonate for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of endo-BCN-NHS carbonate, a heterobifunctional crosslinker at the forefront of bioconjugation and copper-free click chemistry. We will delve into its chemical properties, reaction mechanisms, and applications, offering detailed experimental protocols and workflow visualizations to empower your research and development endeavors.

Introduction to this compound

Endo-bicyclo[6.1.0]nonyne-N-hydroxysuccinimidyl carbonate (this compound) is a powerful tool for the precise modification of biomolecules. Its structure features two key reactive moieties: an N-hydroxysuccinimidyl (NHS) carbonate for amine-reactive conjugation and a strained endo-bicyclononyne (BCN) for copper-free click chemistry.[1][2] This dual functionality allows for a two-step ligation strategy, making it an invaluable reagent for creating complex bioconjugates in a controlled manner.[3]

The primary application of this compound lies in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[4][5] This makes it ideal for applications involving living cells and in vivo systems.

Chemical Properties and Specifications

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₁₇NO₅ | [3] |

| Molecular Weight | 291.30 g/mol | [3] |

| Purity | >90% to ≥95% | [1][3] |

| Appearance | White to off-white solid | |

| Storage Conditions | Store at -20°C under an inert gas. | [3] |

| Solubility | Soluble in organic solvents like DMSO and DMF. | |

| SPAAC Reaction Rate Constant (k₂) with Benzyl Azide | 0.29 M⁻¹s⁻¹ | [6] |

Reaction Mechanisms and Considerations

The utility of this compound stems from its two distinct reactive groups, enabling a sequential and controlled bioconjugation process.

Amine Conjugation via NHS Carbonate

The N-hydroxysuccinimidyl carbonate group reacts specifically with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a stable carbamate (B1207046) linkage.[3] This reaction is most efficient at a basic pH, typically between 8.3 and 8.5. It is crucial to perform this step in an amine-free buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer, to avoid unwanted side reactions.

While the carbamate bond is generally considered stable, some studies suggest it may be less stable than an amide bond in biological media over extended periods, a factor to consider in the design of long-term in vivo applications.

Copper-Free Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Once the BCN moiety is attached to the biomolecule of interest, the strained alkyne is available for a highly efficient and specific reaction with an azide-functionalized molecule. This [3+2] cycloaddition reaction, known as SPAAC, proceeds rapidly at physiological temperatures and in aqueous environments without the need for a copper catalyst.[5] The reaction forms a stable triazole linkage.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol for Labeling an Antibody with this compound

This protocol describes the general procedure for conjugating this compound to an antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column for purification

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in an amine-free buffer.

-

Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction: a. Add a 20- to 30-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 20%. b. Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted this compound. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling (DOL) using spectroscopic methods (e.g., UV-Vis spectroscopy) or mass spectrometry.

Protocol for Cell Surface Labeling

This protocol provides a general guideline for labeling cell surface proteins with this compound.

Materials:

-

Suspension or adherent cells

-

Phosphate-Buffered Saline (PBS), pH 8.0-8.5

-

This compound

-

Anhydrous DMSO

-

Azide-functionalized reporter molecule (e.g., azide-fluorophore)

-

Cell culture medium

Procedure:

-

Cell Preparation: a. For suspension cells, harvest and wash the cells with cold PBS (pH 8.0-8.5). Resuspend the cells in cold PBS at a concentration of 1-10 x 10⁶ cells/mL. b. For adherent cells, wash the cells grown on a culture plate with cold PBS (pH 8.0-8.5).

-

Labeling with this compound: a. Prepare a fresh stock solution of this compound in anhydrous DMSO. b. Add the this compound solution to the cell suspension or overlay the adherent cells to a final concentration of 0.1-1 mM. c. Incubate for 15-30 minutes at 4°C or on ice to minimize endocytosis. d. Wash the cells three times with cold PBS to remove unreacted reagent.

-

Click Reaction with Azide-Reporter: a. Prepare a solution of the azide-functionalized reporter molecule in a suitable buffer. b. Add the azide-reporter solution to the BCN-labeled cells. c. Incubate for 30-60 minutes at room temperature or 37°C. d. Wash the cells three times with PBS to remove the unreacted reporter.

-

Analysis: The labeled cells can now be analyzed by flow cytometry, fluorescence microscopy, or other relevant methods.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and logical relationships involving this compound.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: Workflow for synthesizing an Antibody-Drug Conjugate (ADC).

Workflow for Preparing a Targeted Fluorescent Probe

Caption: Synthesis of a targeted fluorescent probe.

Conceptual Signaling Pathway: GPCR Internalization Assay

Caption: GPCR internalization assay using bioorthogonal labeling.

Applications in Research and Drug Development

The unique properties of this compound have led to its adoption in a wide range of applications:

-

Antibody-Drug Conjugates (ADCs): The ability to precisely attach cytotoxic drugs to antibodies without compromising their binding affinity is a major advantage in the development of targeted cancer therapies.[1]

-

Probe Development: Researchers can synthesize targeted probes for imaging, diagnostics, and studying biological interactions by conjugating this compound to small molecules, peptides, or other targeting moieties.[1]

-

Cell and In Vivo Imaging: The biocompatibility of the copper-free click chemistry allows for the labeling and tracking of biomolecules in living cells and organisms.[3][5]

-

Hydrogel Formation: This reagent can be used to crosslink polymers for the formation of hydrogels, which have applications in cell encapsulation and tissue engineering.[4]

-

Drug Delivery: As a modular linker, this compound is employed in the construction of targeted drug delivery systems to enhance efficacy and reduce off-target effects.[1]

Conclusion

This compound is a versatile and powerful reagent that has significantly advanced the field of bioconjugation. Its ability to facilitate controlled, sequential ligations through amine-reactive coupling and copper-free click chemistry provides researchers and drug developers with a robust tool for creating sophisticated biomolecular constructs. The detailed protocols and workflows presented in this guide are intended to serve as a valuable resource for harnessing the full potential of this innovative crosslinker in a variety of scientific applications.

References

- 1. An accurate TMT-based approach to quantify and model lysine susceptibility to conjugation via N-hydroxysuccinimide esters in a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 3. Fluorescent Bioorthogonal Labeling of Class B GPCRs in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Copper-Free Click Chemistry Reagent - Creative Biolabs [creative-biolabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, 1426827-79-3 | BroadPharm [broadpharm.com]

A Technical Guide to the Solubility of endo-BCN-NHS Carbonate in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of endo-BCN-NHS carbonate, a critical bifunctional reagent used in copper-free click chemistry for bioconjugation. The focus is on its dissolution in dimethyl sulfoxide (B87167) (DMSO), a common solvent for preparing stock solutions in laboratory settings.

Introduction

This compound is a crosslinker featuring a strained bicyclononyne (BCN) moiety and an amine-reactive N-hydroxysuccinimide (NHS) carbonate.[1] The BCN group facilitates rapid and specific conjugation to azide-tagged molecules via strain-promoted azide-alkyne cycloaddition (SPAAC), while the NHS carbonate efficiently reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable carbamate (B1207046) linkages.[1][2] Achieving complete and consistent solubilization of this reagent is the foundational step for successful and reproducible conjugation experiments. DMSO is the recommended and most widely used solvent for this purpose.[2][3][4]

Solubility Data

Technical data from suppliers indicates that this compound has a high solubility in DMSO. Quantitative analysis shows that concentrations of up to 100 mg/mL can be achieved, although this may require physical assistance such as ultrasonication.[2][5] It is critical to use anhydrous (hygroscopic) DMSO, as the presence of water can significantly impair the solubility of the product and also lead to the hydrolysis of the NHS ester.[2][3][5][6]

| Parameter | Value | Unit | Notes | Source(s) |

| Solvent | Dimethyl Sulfoxide (DMSO) | - | Anhydrous/newly opened DMSO is strongly recommended. | [2][5][6] |

| Solubility Limit | 100 | mg/mL | May require ultrasonication to fully dissolve. | [2][5][6] |

| Molar Concentration | 343.29 | mM | Based on a molecular weight of 291.30 g/mol . | [2][6] |

| Appearance in Solution | Not specified | - | Should result in a clear, particulate-free solution. | |

| Other Solvents | DCM, Chloroform, Acetone, TBME, DMF | - | Soluble, but DMSO is standard for stock solutions. | [7] |

Experimental Protocol: Preparation of a DMSO Stock Solution

This protocol outlines the standard procedure for dissolving this compound in DMSO to prepare a concentrated stock solution.

3.1 Materials

-

This compound powder (e.g., MedChemExpress HY-W035129)[2][8]

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[2]

-

Sterile, conical microcentrifuge tubes or glass vials

-

Vortex mixer and/or ultrasonic bath

-

Precision balance and appropriate weighing tools

3.2 Procedure

-

Equilibrate Reagent: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents moisture condensation on the cold powder, which can cause hydrolysis of the NHS ester.[3][9]

-

Weigh Reagent: In a fume hood, carefully weigh the desired amount of this compound into a suitable, dry vessel.

-

Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mg/mL solution, add 100 µL of DMSO per 1 mg of powder).

-

Promote Dissolution: Cap the vessel tightly and vortex thoroughly. If the powder does not fully dissolve, place the vessel in an ultrasonic bath for short intervals until the solution is clear and free of particulates.[2][5][6]

-

Inspect Solution: Visually inspect the solution against a light source to ensure complete dissolution.

3.3 Storage and Stability

-

Stock Solution Storage: Once prepared, the DMSO stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Recommended Temperatures: Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][8]

-

Moisture Sensitivity: The NHS ester is highly susceptible to hydrolysis. Ensure storage vials are tightly sealed and protected from moisture.[3][9][10]

Diagrams and Workflows

Visual aids are essential for understanding the chemical principles and practical steps involved in using this compound.

Caption: Workflow for preparing and storing this compound stock solution in DMSO.

Caption: Reaction pathway showing the dual functionality of this compound.

References

- 1. This compound Copper-Free Click Chemistry Reagent - Creative Biolabs [creative-biolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | SiChem GmbH [shop.sichem.de]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. confluore.com [confluore.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Navigating the Stability and Storage of endo-BCN-NHS Carbonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bioconjugation landscape is continually advancing, with strain-promoted azide-alkyne cycloaddition (SPAAC) chemistry emerging as a powerful tool for the precise modification of biomolecules. At the heart of many such applications lies endo-BCN-NHS carbonate, a key reagent that enables the introduction of a reactive bicyclo[6.1.0]nonyne (BCN) moiety onto proteins, antibodies, and other amine-containing molecules. However, the success of these conjugation strategies is intrinsically linked to the stability and proper handling of this reagent. This technical guide provides a comprehensive overview of the stability and storage conditions for this compound, supported by quantitative data, detailed experimental protocols, and visual aids to ensure optimal performance and reproducibility in your research and development endeavors.

Core Concepts: Understanding the Chemistry

This compound is a heterobifunctional linker. One end features an N-hydroxysuccinimidyl (NHS) carbonate, which reacts with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable carbamate (B1207046) bond. The other end presents the endo-BCN group, a strained alkyne that readily participates in copper-free "click chemistry" reactions with azide-functionalized molecules. This dual reactivity makes it an invaluable tool for creating well-defined bioconjugates.

The primary factor governing the stability of this compound in experimental settings is the hydrolysis of the NHS carbonate ester. This reaction is highly dependent on pH and temperature, with the ester bond being susceptible to cleavage in aqueous environments, particularly under neutral to basic conditions. This hydrolysis renders the reagent inactive for amine conjugation.

Stability Profile of this compound

While specific kinetic data for the hydrolysis of this compound is not extensively published, the stability profile can be reliably inferred from the well-documented behavior of N-hydroxysuccinimidyl esters in general. The NHS carbonate moiety is the reactive group susceptible to hydrolysis, and its stability is the critical determinant of the reagent's shelf-life in solution.

General Storage Recommendations

For long-term storage and to maintain optimal reactivity, this compound should be handled with care.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Precautions |

| Solid (Powder) | -20°C | Up to 3 years[1] | Protect from light and moisture. Store under an inert gas (e.g., argon or nitrogen).[2] |

| In Solvent | -80°C | Up to 6 months[1][3] | Use anhydrous, amine-free solvents (e.g., DMSO, DMF). |

| In Solvent | -20°C | Up to 1 month[1][3] | Use anhydrous, amine-free solvents (e.g., DMSO, DMF). |

It is crucial to allow the reagent to warm to room temperature before opening the vial to prevent condensation of atmospheric moisture onto the solid, which can lead to hydrolysis.

Impact of pH on Stability in Aqueous Solutions

The rate of hydrolysis of NHS esters is significantly influenced by the pH of the aqueous solution. The ester is more stable at acidic pH and becomes progressively more labile as the pH increases.

Table 2: Half-life of NHS Esters at Various pH Values in Aqueous Buffer

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

This data is based on the general stability of NHS esters and serves as a strong guideline for the handling of this compound in aqueous solutions.

This pH-dependent stability necessitates careful planning of conjugation reactions. While the reaction with primary amines is more efficient at a slightly basic pH (typically 7.2-8.5), the competing hydrolysis reaction is also accelerated. Therefore, a balance must be struck to achieve optimal conjugation efficiency. For many applications, a pH of 8.3-8.5 is considered optimal.[4]

Experimental Protocols

Protocol 1: Quality Control - Assessing the Reactivity of this compound

This protocol allows for a semi-quantitative assessment of the activity of your this compound stock by measuring the amount of N-hydroxysuccinimide (NHS) released upon complete hydrolysis.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403), pH 7.2)

-

0.5 M NaOH

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution: Accurately weigh 1-2 mg of this compound and dissolve it in a small, precise volume of anhydrous DMSO or DMF to create a concentrated stock solution.

-

Prepare the working solution: Dilute the stock solution in the amine-free buffer to a final concentration that gives an absorbance reading below 1.0 at 260 nm. Prepare a blank solution with the same concentration of DMSO or DMF in the buffer.

-

Initial Absorbance Measurement: Measure the absorbance of the working solution at 260 nm against the blank. This reading corresponds to any pre-existing hydrolyzed NHS in your reagent.

-

Induce Hydrolysis: To a known volume of the working solution, add a small volume of 0.5 M NaOH to initiate rapid and complete hydrolysis of the NHS carbonate. Vortex the solution for 30 seconds.

-

Final Absorbance Measurement: Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm. A significant increase in absorbance compared to the initial reading indicates that the reagent was active.

Interpretation of Results: The N-hydroxysuccinimide leaving group has a strong absorbance at 260-280 nm.[5] A minimal difference between the initial and final absorbance readings suggests that the this compound has already hydrolyzed and is no longer reactive.

Protocol 2: General Procedure for Protein Labeling with this compound

This protocol provides a general workflow for the conjugation of this compound to a protein. Optimization of the molar ratio of the reagent to the protein may be necessary for specific applications.

Materials:

-

Protein solution (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, exchange the buffer using a desalting column or dialysis.

-

Prepare the this compound Solution: Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMSO or DMF. The amount needed will depend on the desired molar excess over the protein (typically 5-20 fold molar excess).

-

Conjugation Reaction: Add the dissolved this compound to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary depending on the specific protein and desired degree of labeling.

-

Quenching the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted this compound.

-

Purification: Remove excess, unreacted reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the hydrolysis pathway and a typical experimental workflow.

By understanding the inherent stability characteristics of this compound and adhering to the recommended storage and handling protocols, researchers can ensure the integrity and reactivity of this critical reagent, leading to more reliable and reproducible outcomes in their bioconjugation experiments. This foundational knowledge is paramount for the successful development of novel antibody-drug conjugates, targeted therapeutics, and advanced diagnostic tools.

References

An In-depth Technical Guide to the Safety and Handling of endo-BCN-NHS Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and application of endo-BCN-NHS carbonate, a critical reagent in the field of bioconjugation. The information presented herein is intended to equip researchers with the necessary knowledge to safely and effectively utilize this compound in their work.

Chemical and Physical Properties

This compound, with the CAS number 1426827-79-3, is a bifunctional linker molecule widely used in copper-free click chemistry.[1] It features an N-Hydroxysuccinimide (NHS) carbonate group for reaction with primary amines and a bicyclo[6.1.0]nonyne (BCN) moiety for subsequent strain-promoted azide-alkyne cycloaddition (SPAAC).

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₅ | [1] |

| Molecular Weight | 291.30 g/mol | [1] |

| CAS Number | 1426827-79-3 | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically >95% | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, Chloroform, Acetone, and TBME. |

Safety and Handling

While this compound is shipped at ambient temperature and is not classified as a hazardous material for transport, it requires careful handling in a laboratory setting by qualified professionals.

Hazard Identification

The compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment:

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Body Protection: A lab coat should be worn to prevent skin contact.

-

Respiratory Protection: If handling large quantities or in a poorly ventilated area, a respirator may be necessary.

First Aid Measures

-

After inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

After skin contact: Immediately wash with soap and water.

-

After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage and Stability

Proper storage is crucial to maintain the reactivity of this compound, particularly the moisture-sensitive NHS carbonate group.

| Condition | Solid Form | In Solution |

| Long-term Storage | -20°C | -80°C (up to 6 months) |

| Short-term Storage | 0 - 4°C (days to weeks) | -20°C (up to 1 month)[2] |

| Environment | Dry, dark, under inert gas | Use freshly prepared |

The NHS carbonate functional group is susceptible to hydrolysis, which increases with pH.[3] While specific data for this carbonate is not available, analogous NHS esters show a half-life of 4-5 hours at pH 7.0 (0°C), which decreases to just 10 minutes at pH 8.6 (4°C).[3] Therefore, it is critical to use anhydrous solvents for stock solutions and to perform conjugation reactions promptly after dissolution.

Reactivity and Bioconjugation Mechanism

The utility of this compound lies in its two orthogonal reactive handles. This allows for a two-step bioconjugation strategy.

Step 1: Amine Labeling The NHS carbonate group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues in proteins, at a basic pH (typically 7.2-8.5).[1][3] This reaction forms a stable carbamate (B1207046) linkage, covalently attaching the BCN moiety to the biomolecule.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) The BCN group is a strained alkyne that reacts rapidly and specifically with azide-functionalized molecules or biomolecules.[1] This "click" reaction is copper-free, making it suitable for biological systems, and proceeds with high efficiency to form a stable triazole linkage. The endo isomer of BCN is noted to be slightly more reactive than the exo isomer in SPAAC reactions.

Experimental Protocol: Antibody Labeling

This protocol provides a general method for labeling an antibody with this compound. Optimization may be required for specific antibodies and desired degrees of labeling.

Materials

-

Antibody (BSA and amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification: Size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns)

Procedure

Step-by-Step Method:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS). If buffer exchange is needed, use a desalting column.

-

Adjust the antibody concentration to 1-10 mg/mL in Reaction Buffer (pH 8.3-8.5).

-

-

This compound Preparation:

-

Allow the vial of this compound to warm completely to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount in anhydrous DMSO to a stock concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Calculate the volume of the BCN-NHS stock solution needed for the desired molar excess (a starting point of 10-fold molar excess is recommended).

-

Add the calculated volume of the BCN-NHS stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, with protection from light.

-

-

Quenching:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The primary amine in Tris will react with any unreacted NHS carbonate.

-

Incubate for 15-30 minutes.

-

-

Purification:

-

Remove unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled antibody.

-

-

Characterization and Storage:

-

Determine the concentration of the purified antibody conjugate and the degree of labeling (DOL) using appropriate analytical methods (e.g., UV-Vis spectroscopy, mass spectrometry).

-

Store the final conjugate according to the antibody manufacturer's recommendations, typically at 4°C for short-term or -20°C/-80°C for long-term storage.

-

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet (SDS) or professional laboratory safety training. Always consult the SDS provided by the supplier and follow all institutional safety protocols when handling this or any other chemical reagent.

References

The Role of N-Hydroxysuccinimidyl (NHS) Carbonates in Amine Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxysuccinimidyl (NHS) carbonates are highly efficient amine-reactive reagents utilized extensively in bioconjugation, diagnostics, and drug delivery systems. This technical guide provides a comprehensive overview of the chemistry, reaction kinetics, and stability of NHS carbonates, offering detailed experimental protocols and a comparative analysis with other amine-reactive crosslinkers. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively leverage NHS carbonate chemistry in their respective fields.

NHS carbonates serve as a valuable alternative to the more commonly used NHS esters for the modification of primary amines, such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[1] The reaction of an NHS carbonate with a primary amine results in the formation of a stable carbamate (B1207046) linkage. This method is particularly useful for attaching labels, crosslinkers, or therapeutic agents to biomolecules. The synthesis of molecules activated with NHS carbonates is typically achieved through the reaction of a hydroxyl- or amino-containing ligand with disuccinimidyl carbonate (DSC).[1]

Mechanism of Amine Reactivity

The fundamental reaction mechanism of an NHS carbonate with a primary amine involves a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS carbonate. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form a stable carbamate bond and releases N-hydroxysuccinimide (NHS) as a byproduct.

Reaction Kinetics and Stability

The efficiency of the conjugation reaction is influenced by several factors, most notably pH. The reaction is typically performed in a slightly alkaline buffer (pH 7.2-9.0) to ensure that a sufficient concentration of the primary amine is in its deprotonated, nucleophilic state.[2] However, a significant competing reaction is the hydrolysis of the NHS group, which also increases with pH.[3]

Hydrolysis of the NHS Group

While specific kinetic data for the hydrolysis of NHS carbonates is not extensively available, data from NHS esters can be used as a reliable proxy due to the identical leaving group. The rate of hydrolysis is highly dependent on the pH of the aqueous solution.

| pH | Half-life of NHS Ester Hydrolysis at Room Temperature |

| 7.0 | 4 - 5 hours |

| 8.0 | 1 hour |

| 8.6 | 10 minutes |

| 9.0 | Minutes |

Data compiled from multiple sources. It is important to note that the exact half-life can vary depending on the specific molecule and buffer conditions.[3]

This competing hydrolysis reaction underscores the importance of using the NHS carbonate reagent promptly after its preparation in an aqueous solution and carefully controlling the reaction time and pH to maximize the yield of the desired conjugate.

Stability of the Carbamate Linkage

The carbamate bond formed through the reaction of an NHS carbonate with a primary amine is generally considered stable.[4][5] Structurally, carbamates can be viewed as hybrids of amides and esters.[4] While the amide bond is known for its exceptional stability, the carbamate linkage may exhibit slightly lower stability under certain physiological conditions.[6] The rotational barrier of the C-N bond in carbamates is lower than that in amides, which can influence their conformational properties and interactions with biological systems.[4][5] However, for most bioconjugation applications, the carbamate linkage provides sufficient stability.[4] In the context of drug delivery, the relative lability of the carbamate bond compared to an amide bond can sometimes be advantageous for controlled drug release.[6]

Experimental Protocols

The following protocols provide a general framework for the use of NHS carbonates in bioconjugation. Optimization may be necessary for specific applications.

General Protocol for Protein Labeling with NHS Carbonate

This protocol is analogous to that used for NHS esters.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate (B84403) Buffered Saline (PBS), pH 7.2-7.4)

-

NHS-carbonate activated molecule

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of any amine-containing buffers or stabilizers (e.g., Tris, glycine, sodium azide). If necessary, perform a buffer exchange into the Reaction Buffer.

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

NHS Carbonate Solution Preparation:

-

Immediately before use, dissolve the NHS-carbonate activated molecule in a minimal amount of anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Slowly add the dissolved NHS carbonate solution to the protein solution while gently vortexing. The molar ratio of NHS carbonate to protein will need to be optimized for the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the NHS carbonate.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if using a light-sensitive label.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted NHS carbonate and the NHS byproduct by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the protein concentration and the degree of labeling (DOL) using appropriate analytical techniques (e.g., UV-Vis spectroscopy).

-

Protocol for Small Molecule-Carrier Conjugation

This protocol outlines the conjugation of a small molecule containing a primary amine to a carrier protein.

Materials:

-

Carrier protein (e.g., BSA, KLH)

-

Small molecule with a primary amine

-

NHS-carbonate activated linker

-

Organic solvent (e.g., DMSO, DMF)

-

Conjugation Buffer: 0.1 M MES, pH 4.7-6.0 (for activation if starting from a carboxyl group) and 0.1 M Phosphate Buffer, pH 7.2-8.0 (for conjugation)

-

Dialysis or desalting column

Procedure:

-

Activation of Linker (if necessary): If starting with a carboxyl-containing linker, activate it to an NHS ester or carbonate using a carbodiimide (B86325) (e.g., EDC) and NHS in an acidic buffer (e.g., MES buffer).

-

Preparation of Solutions:

-

Dissolve the carrier protein in the Conjugation Buffer.

-

Dissolve the amine-containing small molecule and the NHS-carbonate activated linker in an organic solvent.

-

-

Conjugation:

-

Add the solution of the activated linker and small molecule to the carrier protein solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Purification:

-

Remove unreacted small molecules and byproducts by dialysis or using a desalting column.

-

Comparison with Other Amine-Reactive Crosslinkers

| Reactive Group | Reacts with | Resulting Bond | pH Range | Stability of Bond | Key Features |

| NHS Carbonate | Primary amines | Carbamate | 7.2 - 9.0 | Stable | Alternative to NHS esters; good for hydroxyl-containing molecules. |

| NHS Ester | Primary amines | Amide | 7.2 - 9.0 | Very Stable | Most common amine-reactive group; susceptible to hydrolysis.[2] |

| Isothiocyanate | Primary amines | Thiourea | 9.0 - 10.0 | Stable | Traditional labeling reagent (e.g., FITC). |

| Imidoester | Primary amines | Amidine | 8.0 - 10.0 | Reversible at high pH | Preserves the positive charge of the original amine. |

| Aldehyde | Primary amines | Imine (Schiff Base) | 6.5 - 8.5 | Unstable (requires reduction) | Can be stabilized by reduction to a secondary amine bond. |

Applications in Drug Development

The ability of NHS carbonates to efficiently conjugate molecules to proteins and other biomolecules makes them highly valuable in drug development.

Antibody-Drug Conjugates (ADCs)

NHS carbonate chemistry can be employed to attach cytotoxic drugs to monoclonal antibodies, creating ADCs for targeted cancer therapy.[7] The antibody directs the conjugate to tumor cells expressing a specific antigen, and upon internalization, the drug is released, leading to cell death. The stability of the carbamate linker is a critical parameter in ADC design, influencing the therapeutic window of the drug.

Targeted Drug Delivery

NHS carbonates can be used to conjugate targeting ligands (e.g., peptides, antibodies) to drug-loaded nanoparticles or liposomes. This approach enhances the delivery of the therapeutic agent to the desired site of action, improving efficacy and reducing off-target side effects.

Characterization of Conjugates

The successful conjugation of molecules using NHS carbonate chemistry should be confirmed and characterized using various analytical techniques.

-

UV-Vis Spectroscopy: Can be used to determine the degree of labeling (DOL) if the attached molecule has a distinct chromophore.

-

Mass Spectrometry (MS): Provides precise mass information of the conjugate, confirming the number of attached molecules.[8][9]

-

High-Performance Liquid Chromatography (HPLC): Can be used to separate the conjugate from unreacted starting materials and to assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing the structure of small molecule conjugates.

Conclusion

NHS carbonates are versatile and effective reagents for the amine-reactive conjugation of a wide range of molecules. Their chemistry is analogous to that of the more common NHS esters, providing a valuable alternative for researchers in bioconjugation and drug development. A thorough understanding of their reaction mechanism, kinetics, and the stability of the resulting carbamate linkage is crucial for the successful design and implementation of conjugation strategies. The protocols and data presented in this guide offer a solid foundation for the application of NHS carbonate chemistry in various scientific disciplines.

References

- 1. N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Labeling with endo-BCN-NHS Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), advanced imaging probes, and novel therapeutic modalities. The endo-BCN-NHS carbonate is a heterobifunctional linker that facilitates a two-stage bioconjugation strategy.[1] Initially, the N-hydroxysuccinimide (NHS) carbonate reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable carbamate (B1207046) bond.[1][2] This reaction introduces a bicyclo[6.1.0]nonyne (BCN) moiety onto the protein surface. BCN is a strained alkyne that can subsequently undergo a highly efficient and specific copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[2] This bioorthogonal approach allows for the precise attachment of a wide range of functionalities to proteins under mild, physiological conditions.

Chemical Reaction Pathway

The protein labeling process using this compound involves two key chemical transformations:

-

Amine Modification: The NHS carbonate group of the linker reacts with primary amines on the protein surface via nucleophilic acyl substitution. This reaction is pH-dependent, with optimal rates typically observed between pH 7.2 and 8.5. The reaction results in the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide.

-

Copper-Free Click Chemistry (SPAAC): The BCN-modified protein can then be reacted with any azide-functionalized molecule of interest. The inherent ring strain of the BCN group drives a [3+2] cycloaddition with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.

References

Application Notes and Protocols for endo-BCN-NHS Carbonate in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics has revolutionized the field of oncology. The efficacy and safety of an ADC are critically dependent on the linker technology used to attach the potent cytotoxic payload to the monoclonal antibody (mAb). A key innovation in this area is the use of bioorthogonal chemistry, which allows for precise and stable conjugation. This document provides detailed application notes and protocols for the use of endo-BCN-NHS carbonate, a heterobifunctional linker, in the development of ADCs.

This compound facilitates a two-step conjugation strategy. First, the N-hydroxysuccinimide (NHS) carbonate group reacts with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, to form a stable carbamate (B1207046) linkage.[1] This step introduces the bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne, onto the antibody. In the second step, the BCN group undergoes a highly efficient and specific copper-free click chemistry reaction with a payload functionalized with either an azide (B81097) or a tetrazine group.[2][3] This bioorthogonal approach offers excellent control over the conjugation process and results in a stable final ADC product.[4]

Chemical Properties and Mechanism of Action

This compound is a chemical compound with the molecular formula C₁₅H₁₇NO₅ and a molecular weight of 291.30.[1] It is a solid at room temperature and should be stored at -20°C under an inert gas to prevent degradation.[1] The NHS carbonate moiety is sensitive to moisture and should be handled accordingly.[5]

The mechanism of action involves two key reactions:

-

Amine Reaction: The NHS carbonate is a highly reactive group that specifically targets primary amines, such as the ε-amine group of lysine residues on an antibody. The reaction proceeds efficiently at a basic pH (typically 8.0-8.5) to form a stable carbamate bond, releasing N-hydroxysuccinimide as a byproduct.[2]

-

Copper-Free Click Chemistry: The endo-BCN group is a strained alkyne that can participate in two main types of copper-free click chemistry reactions:

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): BCN reacts rapidly with azide-functionalized molecules to form a stable triazole linkage.[2]

-

Inverse-Electron-Demand Diels-Alder (IEDDA): BCN acts as a dienophile and reacts with tetrazine-functionalized molecules in an even faster reaction to form a dihydropyridazine (B8628806) linkage, which then rearranges to a stable pyridazine.[1]

-

Data Presentation

The following tables summarize key quantitative data relevant to the use of this compound in ADC development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₇NO₅ | [1] |

| Molecular Weight | 291.30 g/mol | [1] |

| Purity | >90.0% | [1] |

| Form (at 20°C) | Solid | [1] |

| Storage Condition | -20°C under inert gas | [1] |

Table 2: Stability of the Carbamate Linkage

| Linkage Type | Medium | Half-life (t₁/₂) | Reference(s) |

| Carbamate | Human Plasma | Generally stable | [6] |

| Carbamate | Mouse Plasma | Can be less stable than in human plasma due to carboxylesterases | [6] |

Note: The stability of the carbamate bond can be influenced by the local chemical environment and the specific enzymes present.

Table 3: Kinetics of BCN-based Copper-Free Click Chemistry

| Reaction Type | Reactants | Second-order Rate Constant (k₂) | Reference(s) |

| SPAAC | BCN + Azide | 10⁻² - 1 M⁻¹s⁻¹ | [7] |

| IEDDA | BCN + Tetrazine | 1 - 10⁶ M⁻¹s⁻¹ | [7] |

Note: IEDDA reactions are significantly faster than SPAAC reactions, which can be advantageous for achieving rapid and complete conjugation.

Table 4: Drug-to-Antibody Ratio (DAR)

| Conjugation Chemistry | Typical DAR Range | Comments |

| Lysine-based (NHS ester) | 0 - 8 | Results in a heterogeneous mixture of ADC species with varying DARs. The average DAR can be controlled by optimizing reaction conditions. |

Specific DAR values for this compound are not widely reported in the literature and will be dependent on the specific antibody and reaction conditions used.

Experimental Protocols

The following are detailed protocols for the key experiments involved in the development of an ADC using this compound.

Protocol 1: Antibody Modification with this compound

Objective: To conjugate this compound to an antibody via lysine residues.

Materials:

-

Antibody of interest (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

Desalting column (e.g., Sephadex G-25)

-

UV-Vis Spectrophotometer

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

-

Determine the precise concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the antibody solution. A typical starting point is a 10-20 fold molar excess of the linker over the antibody.

-

Gently mix the reaction mixture by inversion or slow rotation.

-

Incubate the reaction at room temperature for 1-2 hours.

-

-

Purification:

-

Remove the excess, unreacted this compound and N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

-

Collect the fractions containing the BCN-modified antibody.

-

-

Characterization:

-

Determine the concentration of the purified BCN-modified antibody using a UV-Vis spectrophotometer at 280 nm.

-

The degree of labeling (DOL), i.e., the average number of BCN molecules per antibody, can be determined using MALDI-TOF mass spectrometry.

-

Protocol 2: Conjugation of Azide/Tetrazine-Payload to BCN-Modified Antibody

Objective: To conjugate an azide or tetrazine-functionalized cytotoxic payload to the BCN-modified antibody.

Materials:

-

BCN-modified antibody in PBS, pH 7.4

-

Azide or Tetrazine-functionalized payload

-

Anhydrous DMSO

-

Desalting column or Size Exclusion Chromatography (SEC) system

-

Hydrophobic Interaction Chromatography (HIC) system

Procedure:

-

Payload Stock Solution Preparation:

-

Dissolve the azide or tetrazine-functionalized payload in anhydrous DMSO to a concentration of 10 mM.

-

-

Click Chemistry Reaction:

-

Add a 3-5 fold molar excess of the payload stock solution to the BCN-modified antibody solution.

-

Gently mix the reaction mixture.

-

Incubate the reaction at room temperature. The reaction time will depend on the click chemistry used:

-

SPAAC (azide payload): 12-24 hours

-

IEDDA (tetrazine payload): 1-4 hours

-

-

-

Purification:

-

Remove the excess, unreacted payload using a desalting column or an SEC system equilibrated with PBS, pH 7.4.

-

Collect the fractions containing the final ADC.

-

-

Characterization:

-

Determine the final concentration of the ADC.

-

Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC or LC-MS.

-

Assess the level of aggregation using SEC-HPLC.

-

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Objective: To determine the average number of drug molecules conjugated to each antibody.

Materials:

-

Purified ADC sample

-

HIC column (e.g., Butyl-NPR)

-

HIC Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

-

HIC Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Dilute the purified ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.

-

-

HIC-HPLC Analysis:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample onto the column.

-

Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

-

Monitor the elution profile at 280 nm (for the antibody) and a wavelength corresponding to the absorbance of the payload.

-

-

Data Analysis:

-

The chromatogram will show a series of peaks corresponding to the naked antibody (DAR=0) and the antibody conjugated with different numbers of drug molecules (DAR=1, 2, 3, etc.).

-

Integrate the area of each peak.

-

Calculate the weighted average DAR using the following formula:

-

DAR = Σ (Peak Area_i * i) / Σ (Peak Area_i)

-

where 'i' is the number of drugs conjugated for each peak.

-

-

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Caption: Workflow for ADC synthesis using this compound.

Caption: Reaction mechanism of this compound for ADC formation.

Caption: Experimental workflow for DAR determination by HIC-HPLC.

References

- 1. This compound Copper-Free Click Chemistry Reagent - Creative Biolabs [creative-biolabs.com]

- 2. This compound - Taskcm [taskcm.com]

- 3. This compound,cas1426827-79-3 - Ruixibiotech [ruixibiotech.com]

- 4. This compound | AxisPharm [axispharm.com]

- 5. This compound | CAS: 1426827-79-3 | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Surface Labeling with endo-BCN-NHS Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface labeling is a powerful technique for studying cellular processes, tracking cell populations, and developing targeted therapeutics. endo-BCN-NHS carbonate is a heterobifunctional crosslinker that enables efficient and specific labeling of cell surface proteins. This reagent utilizes the amine-reactive N-hydroxysuccinimidyl (NHS) carbonate to form stable carbamate (B1207046) bonds with primary amines, such as the lysine (B10760008) residues present on cell surface proteins.[1][2][3] This initial reaction attaches a bicyclo[6.1.0]nonyne (BCN) moiety to the cell surface. The strained alkyne of the BCN group can then undergo a rapid and specific copper-free click chemistry reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), with an azide- or tetrazine-containing molecule of interest.[1][2][4] This two-step labeling strategy offers high selectivity and biocompatibility, making it ideal for a wide range of applications in live-cell imaging, drug delivery, and cellular analysis.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in cell surface labeling.

Chemical Properties and Reaction Mechanism